molecular formula C12H11N3 B117554 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline CAS No. 156139-13-8

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline

Cat. No. B117554
M. Wt: 197.24 g/mol
InChI Key: NUKHVBSTFSLLSL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is a type of heterocyclic aromatic amine (HAA) that is found in cooked food as a byproduct of the browning reaction . It is a pale orange crystalline solid or light yellow powder . It is sensitive to light and air and is slightly water soluble .


Synthesis Analysis

The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline involves several steps. The strongly mutagenic compound was synthesized from 6-amino-7-methylquinoline . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is complex. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline are diverse. It could catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation . It also undergoes isotope dilution analysis with 2amino-8-methyl-3- (trideuteromethyl)-3H-imidazo [4,5- f]quinoxaline and 2-amino-1- (trideuteromethyl)-6-phenyl-imidazo [4,5-b]pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include its sensitivity to light and air, and its slight water solubility . It is a pale orange crystalline solid or light yellow powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel methods for synthesizing quinoline fused imidazoquinolines using iodine–dimethyl sulfoxide (I2–DMSO) have been developed. This process offers advantages such as simple reaction conditions, no need for metal catalysts, and high yields (Kale et al., 2016).

  • Analytical Method Development : Liquid chromatography-electrospray ionisation/multi stage mass spectrometry (LC–ESI–MS/MS) has been used to characterize and quantify heterocyclic amine (HCA) compounds, including variants of 3H-imidazo[4,5-F]quinoline (Jinap et al., 2019).

  • Green Synthesis Approaches : Studies have explored dimethyl sulfoxide-involved one-pot synthesis methods for N-heterocycle-fused quinoxalines, including imidazoquinoline derivatives (Xie et al., 2017).

Potential Biological and Pharmacological Activities

  • PI3K/PKB-Pathway Inhibition : Imidazoquinoline derivatives have been identified as modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, showing potential for clinical development (Stauffer et al., 2008).

  • Antitumor Activities : Various guanylhydrazones synthesized from imidazoquinolines have demonstrated antitumor activities, with some acting as inhibitors in the mitochondrial respiratory chain (Andreani et al., 2005).

  • Allosteric Modulation at Adenosine Receptors : Certain 1H-imidazoquinolines have been found to selectively enhance agonist binding and function at human A3 adenosine receptors, suggesting potential for treating conditions like brain ischemia (Gao et al., 2002).

Safety And Hazards

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is considered a potent hazardous carcinogen . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is possibly carcinogenic to humans (Group 2B) .

Future Directions

The future directions for research on 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include the development of new antibiotic compounds due to the growing antibiotic-resistant bacteria . There is also a need to find robust and reliable analytical methods to measure the contents of these compounds in food samples . The development of new drugs that overcome the AMR problems is also a significant future direction .

properties

IUPAC Name

3,7-dimethylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-3-4-9-10(14-8)5-6-11-12(9)13-7-15(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKHVBSTFSLLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Ronne, S Grivas, K Olsson - Acta Chemica Scandinavica, 1994 - actachemscand.org
2-Amino-3-methyl-3#-imidazo [4, 5-/] quinolme (IQ, la) and four new IQ homologues, viz. its 7-methyl, 8-methyl, 9-methyl and 7, 9-dimethyl derivatives lc-If, have been conveniently …
Number of citations: 9 actachemscand.org

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